2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID
Overview
Description
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID is a complex organic compound with a unique structure that includes a furan ring, a thiazolidine ring, and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID typically involves multiple steps, starting with the preparation of the furan and thiazolidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For instance, the use of sulfonic acid catalysts in the preparation of similar compounds has been documented .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The preparation method must be simple and suitable for large-scale production, ensuring the compound’s stability and solubility for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s furan and thiazolidine rings are particularly reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . Reduction reactions may involve hydrogenation catalysts, while substitution reactions often require specific nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, which are significant in drug development .
Scientific Research Applications
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID has several scientific research applications:
Chemistry: Used as a model compound in studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions often involve binding to enzymes or receptors, leading to changes in cellular processes. For instance, prostacyclin, a similar compound, functions through G protein-coupled receptors, affecting platelet aggregation and vasodilation .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
tert-Butyl carbamate: Commonly used in organic synthesis as a protecting group for amines.
Uniqueness
What sets 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO8S2/c1-2-30-21(29)13-5-3-12(4-6-13)16-9-7-14(31-16)11-17-19(26)23(22(32)33-17)15(20(27)28)8-10-18(24)25/h3-7,9,11,15H,2,8,10H2,1H3,(H,24,25)(H,27,28)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXYZIZMNNGXQL-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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